

# Application Notes: AP14145 Hydrochloride for Investigating Vernakalant-Resistant Atrial Fibrillation

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## Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825

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## Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic electrical impulses in the atria.[1][2] Vernakalant is an antiarrhythmic drug used for the rapid conversion of recent-onset AF to normal sinus rhythm.[3][4][5] Its mechanism involves blocking specific sodium and potassium channels predominantly expressed in the atria.[3][5][6][7] However, with atrial remodeling due to persistent AF, resistance to vernakalant can develop. Recent evidence points to the involvement of small-conductance  $\text{Ca}^{2+}$ -activated  $\text{K}^{+}$  (SK or  $\text{KCa}_2$ ) channels in the pathophysiology of AF that is resistant to conventional therapies.[8][9]

**AP14145 hydrochloride** is a potent and selective negative allosteric modulator of  $\text{KCa}_{2.2}$  and  $\text{KCa}_{2.3}$  channels.[10][11][12][13] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP) with minimal effects on ventricular refractoriness.[11][14] Notably, studies in a porcine model of vernakalant-resistant AF have demonstrated that AP14145 can successfully terminate the arrhythmia, highlighting its potential as a novel therapeutic agent and a valuable research tool.[8][9]

These application notes provide a detailed protocol for utilizing **AP14145 hydrochloride** to investigate its effects on a cellular or animal model of vernakalant-resistant atrial fibrillation.

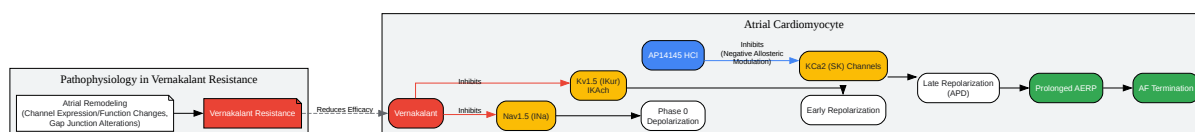
## Mechanism of Action and Rationale

Vernakalant primarily targets atrial-specific ion channels, including voltage-gated sodium channels (frequency-dependent block) and various potassium channels like Kv1.5 (IKur) and acetylcholine-activated channels (IKAch), to prolong the atrial refractory period.[3][5][6] In remodeled atria, characteristic of persistent AF, changes in the expression and function of these channels can occur, alongside alterations in intercellular coupling via gap junctions, potentially leading to vernakalant resistance.[15][16]

AP14145 introduces an alternative mechanism. It acts as a negative allosteric modulator of KCa2 channels, increasing the Ca<sup>2+</sup> concentration required for their activation (increasing the EC<sub>50</sub>).[10][11][12][14] KCa2 channels contribute to the late phase of repolarization in atrial cardiomyocytes. Their inhibition leads to a prolongation of the action potential duration and, consequently, the AERP.[10] This distinct pathway provides a method to overcome resistance mechanisms that may have developed against channel targets of vernakalant. A study has shown that AP14145 demonstrates antiarrhythmic effects in a vernakalant-resistant porcine model of AF.[8][9][12]

## Proposed Signaling and Electrophysiological Mechanisms

The diagram below illustrates the distinct and potentially synergistic mechanisms of vernakalant and AP14145 in the context of atrial fibrillation. Vernakalant targets multiple ion channels responsible for depolarization and early repolarization, while AP14145 modulates calcium-activated potassium channels critical for late repolarization. In vernakalant-resistant AF, pathological remodeling may alter vernakalant's targets, whereas the KCa2 channels modulated by AP14145 present an alternative therapeutic pathway.



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**Fig 1.** Mechanisms of Vernakalant and AP14145 in Atrial Fibrillation.

## Experimental Protocols

The following protocols describe a potential workflow for inducing vernakalant resistance in an animal model and subsequently testing the efficacy of AP14145.

### Protocol 1: Induction of Vernakalant-Resistant Atrial Fibrillation

This protocol is based on a porcine model where atrial tachypacing is used to induce sustained AF.[\[8\]](#)[\[9\]](#)

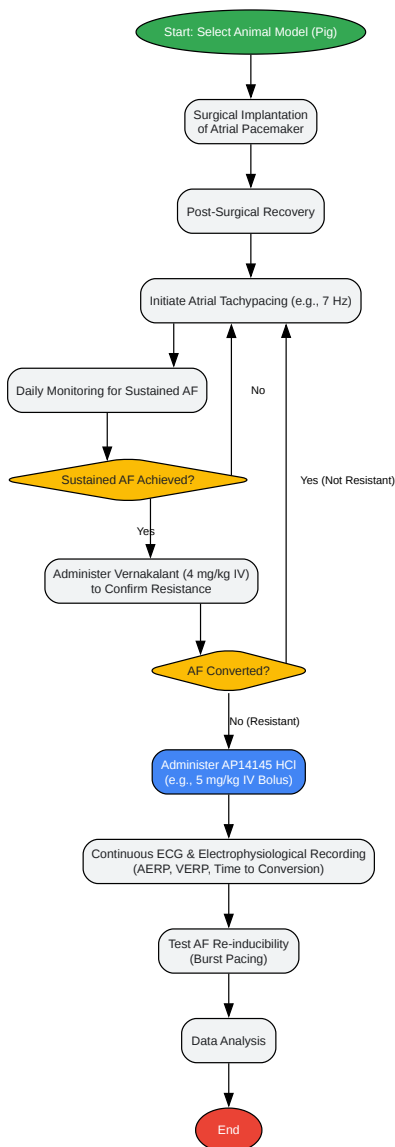
- **Animal Model:** Domestic pigs (30-35 kg) are suitable. All procedures must be approved by an institutional animal care and use committee.
- **Pacemaker Implantation:** Under general anesthesia, surgically implant a pacemaker with a pacing lead attached to the right atrial appendage.
- **Atrial Tachypacing:** After a recovery period, initiate atrial tachypacing at a high rate (e.g., 7 Hz or 420 bpm).
- **Monitoring for Sustained AF:** Monitor the cardiac rhythm daily. Sustained AF is defined as AF that persists for a predetermined period (e.g., >10 minutes) after the pacemaker is temporarily turned off.[\[9\]](#)
- **Confirmation of Vernakalant Resistance:**
  - Once sustained AF is achieved, administer a saline infusion (control) and monitor for 30-50 minutes to ensure AF stability.[\[9\]](#)
  - Administer an intravenous infusion of vernakalant (e.g., 4 mg/kg) over 10 minutes.
  - Monitor the ECG for an additional 30 minutes. Resistance is confirmed if vernakalant fails to convert the AF to sinus rhythm.[\[9\]](#)

### Protocol 2: Testing the Efficacy of AP14145 Hydrochloride

- Drug Preparation: Prepare a stock solution of **AP14145 hydrochloride** in a suitable solvent like DMSO and then dilute to the final concentration in saline.[11] The final DMSO concentration should be minimal to avoid solvent effects.
- Administration of AP14145: In animals confirmed to have vernakalant-resistant AF, administer **AP14145 hydrochloride** as an intravenous bolus injection. Doses can range from 2.5 to 5 mg/kg based on previous studies.[12]
- Electrophysiological Monitoring:
  - Continuously record the ECG throughout the experiment.
  - Measure the time to conversion from AF to sinus rhythm.
  - After conversion, assess the prevention of AF re-induction by applying a burst pacing stimulus (e.g., 50 Hz) to the atrium.
  - In open-chest preparations, measure atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation before and after drug administration.[8]

## Experimental Workflow Diagram

The following diagram outlines the sequential steps for the in vivo investigation of AP14145 in a vernakalant-resistant AF model.



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**Fig 2.** In Vivo Experimental Workflow.

## Data Presentation

Quantitative data should be collected and summarized to compare the electrophysiological parameters before and after drug administration.

### Table 1: Electrophysiological Effects of AP14145 in Vernakalant-Resistant AF

Parameter	Baseline (Sustained AF)	Post-Vernakalant (4 mg/kg)	Post-AP14145 (5 mg/kg)
Rhythm	Atrial Fibrillation	Atrial Fibrillation	Sinus Rhythm
Conversion Rate (%)	N/A	0%	100% (8/8 pigs)
Time to Conversion (s)	N/A	N/A	Data to be collected
Atrial Rate (bpm)	~500-600	~500-600	~80-100
AERP (ms)	Data to be collected	Data to be collected	Expected Increase
VERP (ms)	Data to be collected	Data to be collected	No Significant Change
AF Re-induction	N/A	N/A	Prevented

\*Data based on findings from Diness et al., Circ. Arrhythm. Electrophysiol., 2017.[8] AERP = Atrial Effective Refractory Period; VERP = Ventricular Effective Refractory Period.

## Table 2: In Vitro Potency of AP14145 Hydrochloride

Channel	Parameter	Value
KCa2.2 (SK2)	IC50	1.1 $\mu$ M
KCa2.3 (SK3)	IC50	1.1 $\mu$ M
KCa2.3 + 10 $\mu$ M AP14145	EC50 of Ca <sup>2+</sup>	1.2 $\mu$ M (vs. 0.36 $\mu$ M baseline)
hERG (KV11.1)	IC50	71.8 $\mu$ M
IKAch (Kir3.1/3.4)	IC50	9.3 $\mu$ M

Data sourced from MedChemExpress and Simó-Vicens et al., Br. J. Pharmacol., 2017.[10][12] This table highlights the potency of AP14145 for KCa2 channels and its relative selectivity against other cardiac ion channels like hERG.

Disclaimer: **AP14145 hydrochloride** is for research use only and is not approved for human use. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal welfare.

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